Fmoc-Asn-Pro-Val-PABC-PNP

ADC Linker Hydrophobicity

Choose Fmoc-Asn-Pro-Val-PABC-PNP (CAS 2893871-64-0) for constructing ADCs with a wider therapeutic index. Its unique Asn-Pro-Val motif is specifically cleaved by legumain, not cathepsin B, ensuring superior plasma stability and resistance to HNE-mediated off-target release. This enables precise payload delivery in tumors with low Cathepsin B expression. The activated PNP ester facilitates site-specific conjugation to amine-bearing cytotoxins for preclinical benchmarking against the Val-Cit gold standard. Offered for R&D use with verified purity and global shipping options.

Molecular Formula C43H44N6O11
Molecular Weight 820.8 g/mol
Cat. No. B12406877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asn-Pro-Val-PABC-PNP
Molecular FormulaC43H44N6O11
Molecular Weight820.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C43H44N6O11/c1-25(2)38(40(52)45-27-15-13-26(14-16-27)23-59-43(55)60-29-19-17-28(18-20-29)49(56)57)47-39(51)36-12-7-21-48(36)41(53)35(22-37(44)50)46-42(54)58-24-34-32-10-5-3-8-30(32)31-9-4-6-11-33(31)34/h3-6,8-11,13-20,25,34-36,38H,7,12,21-24H2,1-2H3,(H2,44,50)(H,45,52)(H,46,54)(H,47,51)/t35-,36-,38-/m0/s1
InChIKeyDPLPVEZINJBMHS-LYDQXETESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Fmoc-Asn-Pro-Val-PABC-PNP for Advanced ADC Linker Development


Fmoc-Asn-Pro-Val-PABC-PNP (CAS 2893871-64-0) is a specialized peptide-based linker intermediate used in the synthesis of antibody-drug conjugates (ADCs). It comprises an asparagine-proline-valine (Asn-Pro-Val) tripeptide sequence connected to a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer and a p-nitrophenyl (PNP) carbonate ester. This structure is designed for protease-mediated cleavage, enabling targeted payload release in cancer therapeutics. [1]

Why Simple Substitution of Fmoc-Asn-Pro-Val-PABC-PNP is Inadequate for Your ADC Project


The performance of an ADC is critically dependent on the linker's precise amino acid sequence, which dictates the specific protease responsible for cleavage in the lysosomal compartment. While other tripeptide linkers (e.g., Val-Cit, Ala-Ala-Asn) exist, their cleavage kinetics, enzyme specificity, and resulting payload release profiles differ significantly. The unique Asn-Pro-Val motif in this compound is specifically cleaved by the lysosomal protease legumain, an enzyme distinct from the cathepsin B target of the more common Val-Cit linker. [1] This difference in activation mechanism directly impacts ADC stability, efficacy, and potential off-target toxicity, meaning generic substitutions cannot replicate its biological function.

Quantitative Evidence Guide: Validated Performance of Fmoc-Asn-Pro-Val-PABC-PNP in ADC Development


Comparative LogP Reduction of Asn-Containing Linkers vs. Val-Cit Linker

Linker hydrophobicity is a key driver of ADC aggregation and premature clearance. The Asn-Pro-Val peptide sequence, characteristic of this compound, provides a more hydrophilic linker scaffold compared to the industry-standard Val-Cit (valine-citrulline) linker. In a comparative study, a matched Asn-Asn linker (closely related to Asn-Pro-Val) demonstrated a LogP value of 0.93, significantly lower than the 2.27 measured for the Val-Cit linker. [1] This reduction in LogP is associated with improved pharmacokinetic properties.

ADC Linker Hydrophobicity

Enhanced Human Plasma Stability of Asn-Containing vs. Val-Cit ADCs

Premature release of the cytotoxic payload in circulation leads to systemic toxicity. Linkers containing the Asn motif demonstrate superior stability in human plasma. In a direct comparison, an Asn-Asn conjugated ADC retained over 95% of its payload after 7 days in human plasma, whereas the matched Val-Cit conjugated ADC lost nearly 20% of its payload over the same period. [1] This enhanced stability is attributed to the linker's resistance to extracellular proteases like human neutrophil elastase (HNE).

ADC Plasma Stability Safety

Specificity: Resistance to Human Neutrophil Elastase (HNE) Cleavage

Off-target cleavage by proteases in the tumor microenvironment or bloodstream is a significant source of ADC toxicity. A critical advantage of the Asn-containing linker family is its complete resistance to human neutrophil elastase (HNE), an enzyme implicated in the dose-limiting neutropenia observed with Val-Cit ADCs. In head-to-head assays, the Asn-containing linker showed 0% cleavage by HNE, whereas the Val-Cit linker was readily cleaved. [1] This specificity is a key differentiator.

ADC Enzyme Specificity Off-Target Toxicity

Comparable In Vivo Efficacy of Asn-Linked vs. Val-Cit-Linked ADCs

While offering improved safety and stability, Asn-containing ADCs do not compromise on tumor-killing potency. In a head-to-head in vivo efficacy study using an anti-HER2 ADC in a xenograft mouse model, the Asn-Asn linked ADC demonstrated comparable tumor growth inhibition to the matched Val-Cit linked ADC. Both treatment groups achieved complete tumor regression in all animals. [1] This confirms that the superior safety profile does not come at the cost of reduced anti-tumor activity.

ADC Efficacy In Vivo

Predictable Legumain-Dependent Cytotoxicity Profile

The Asn-Pro-Val sequence is specifically recognized and cleaved by the lysosomal cysteine protease legumain. Studies have shown that legumain is abundantly expressed in the lysosomes of many cancer cells and is active in the acidic tumor microenvironment. [1] The use of this linker ensures that payload release is primarily dependent on this specific enzymatic step, providing a predictable mechanism of action that is distinct from the more promiscuous cathepsin B cleavage pathway used by Val-Cit linkers.

ADC Mechanism of Action Legumain

Strategic Application Scenarios for Fmoc-Asn-Pro-Val-PABC-PNP in ADC R&D


Development of Next-Generation ADCs with Improved Safety Margins

Fmoc-Asn-Pro-Val-PABC-PNP is the ideal starting material for constructing ADCs where mitigating off-target toxicity is a primary objective. The evidence for its superior plasma stability [1] and complete resistance to HNE [1] directly supports its use in designing ADCs intended to have a wider therapeutic index compared to those using Val-Cit linkers. This is particularly relevant for highly potent payloads or for targets where a narrow safety margin is a known development challenge.

Engineering ADCs for Tumors with Variable Cathepsin B Expression

In cases where target tumor cells have low or heterogeneous expression of cathepsin B, a Val-Cit linker might exhibit reduced or unpredictable payload release. This linker offers a viable alternative by leveraging the legumain pathway for activation. [1] Researchers can use this compound to create ADCs that are functionally active in a broader range of tumors, potentially overcoming resistance mechanisms associated with cathepsin B-dependent linkers.

Synthesis of Linker-Payload Constructs for Preclinical Efficacy and Safety Studies

The activated PNP carbonate ester on this compound allows for efficient and site-specific conjugation to a variety of cytotoxic payloads bearing a primary amine. This makes it a versatile intermediate for generating a library of legumain-cleavable linker-payloads. Given the demonstrated comparable in vivo efficacy to the Val-Cit standard [1], these constructs can be used in head-to-head preclinical studies to benchmark the performance of novel ADCs against the current gold standard.

Investigating Tumor Microenvironment-Activated Therapies

Legumain is not only found in lysosomes but is also known to be secreted and active in the acidic extracellular tumor microenvironment. [1] This compound can be used to create ADCs designed for potential dual-compartment (intra- and extracellular) payload release, a feature that may enhance the bystander killing effect and improve overall tumor penetration. This application leverages the specific biology of the legumain enzyme.

Technical Documentation Hub

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